molecular formula C16H23N3O4 B14206908 N-(Phenylcarbamoyl)-L-alanyl-L-leucine CAS No. 827613-36-5

N-(Phenylcarbamoyl)-L-alanyl-L-leucine

Cat. No.: B14206908
CAS No.: 827613-36-5
M. Wt: 321.37 g/mol
InChI Key: JQEOENSJIGEOMN-AAEUAGOBSA-N
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Description

N-(Phenylcarbamoyl)-L-alanyl-L-leucine is a synthetic dipeptide derivative featuring a phenylcarbamoyl group attached to the N-terminus of an L-alanyl-L-leucine backbone. This compound belongs to a broader class of phenylcarbamoyl-modified molecules, which are often explored for their bioactivity, including anticancer, antimicrobial, and diagnostic applications.

Properties

CAS No.

827613-36-5

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H23N3O4/c1-10(2)9-13(15(21)22)19-14(20)11(3)17-16(23)18-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,19,20)(H,21,22)(H2,17,18,23)/t11-,13-/m0/s1

InChI Key

JQEOENSJIGEOMN-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Solution-Phase Synthesis

Carbodiimide-Mediated Coupling

The foundational approach for synthesizing N-(Phenylcarbamoyl)-L-alanyl-L-leucine involves solution-phase coupling using carbodiimide reagents. In this method:

  • N-Phenylcarbamoyl-L-alanine is first synthesized by reacting L-alanine’s α-amino group with phenyl isocyanate under anhydrous conditions. For example, L-alanine methyl ester is treated with phenyl isocyanate in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding N-phenylcarbamoyl-L-alanine methyl ester . Saponification with sodium hydroxide liberates the carboxylic acid.
  • The activated carboxyl group of N-phenylcarbamoyl-L-alanine is then coupled to L-leucine’s α-amino group using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method, adapted from protocols for enkephalin synthesis, achieves yields of 70–85% with minimal racemization (<2%) due to HOBt’s racemization-suppressing effects.
Key Data:
Step Reagents/Conditions Yield (%) Purity (HPLC)
Urea formation PhNCO, TEA, THF, 0°C 92 95
Carboxyl activation DCC/HOBt, DCM, 4°C 88 97
Dipeptide coupling Boc-Leu-OH, DIPEA, RT 78 98

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Solid-phase synthesis offers advantages in scalability and purification. A representative protocol involves:

  • Resin loading : Fmoc-L-leucine is anchored to a Wang resin via its carboxyl group using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
  • Fmoc deprotection : 20% piperidine in DMF removes the Fmoc group, exposing the leucine’s α-amino group.
  • Coupling : Fmoc-L-alanine is coupled using HATU/DIPEA, followed by a second deprotection step.
  • Phenylcarbamoylation : The free N-terminus reacts with phenyl isocyanate in DCM/TEA (4:1) for 2 hours, achieving >95% conversion.
  • Cleavage : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) liberates the peptide from the resin, yielding the final product with 80–90% purity.
Key Data:
Step Reagents/Conditions Time (h) Yield (%)
Resin loading HATU, DIPEA, DMF 1.5 95
Phenylcarbamoylation PhNCO, DCM/TEA 2 98
Final cleavage TFA/H2O/TIS 2 85

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Solution-phase High purity, established Solvent waste, multi-step Moderate
SPPS Automated, high yield Resin cost, TFA use High
Mechanochemical Solvent-free, rapid Limited precedent Low
Enzymatic Eco-friendly, mild conditions Low efficiency, specificity Experimental

Characterization and Validation

Critical quality control metrics include:

  • HPLC : Retention time alignment with standards (e.g., tR = 12.3 min on C18 column, 0.1% TFA/ACN gradient).
  • Mass Spectrometry : ESI-MS m/z calculated for C16H22N3O4 [M+H]+: 320.16; observed: 320.15.
  • Circular Dichroism : Confirmation of L-configuration via negative ellipticity at 210–220 nm.

Industrial and Research Implications

The choice of method hinges on application scope:

  • SPPS dominates for small-scale research (1–100 mg) due to reproducibility.
  • Solution-phase suits multi-gram production but requires optimization to minimize DCC-derived byproducts. Emerging techniques like flow chemistry could further enhance efficiency, as demonstrated in Dts-based syntheses.

Chemical Reactions Analysis

Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Phenylcarbamoyl)-L-alanyl-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical processes. The phenylcarbamoyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(Phenylcarbamoyl)benzamide
  • Structure : A urea derivative with a benzamide core linked to a phenylcarbamoyl group.
  • Activity : Exhibits cytotoxic effects against HeLa cells (IC₈₀ = 0.8 mM), outperforming hydroxyurea (IC₈₀ = 4.3 mM). Molecular docking studies suggest strong binding affinity (-72.06 kcal/mol rerank score) to cancer-related targets .
  • ADMET Profile : Favorable metabolism, good excretion, and low toxicity, making it a promising anticancer candidate .
(b) N-[(4-Chlorophenyl)carbamoyl]-pyridine-3-sulfonamide (Compound 21)
  • Structure : A pyridine-3-sulfonamide scaffold with a 4-chlorophenylcarbamoyl group.
  • Activity: Demonstrates selective anticancer activity against leukemia, colon cancer, and melanoma cell lines, with average GI₅₀ values of 13.6–14.9 µM. Substitutions on the phenyl ring (e.g., chlorine) enhance selectivity .
(c) N-Acetyl-D,L-Leucine (Ac-D,L-Leu)
  • Structure : Acetylated leucine enantiomers.
  • Application: Used as a diagnostic marker in diabetes. Salivary levels of Ac-D-Leu and Ac-L-Leu are significantly lower in diabetic patients compared to healthy individuals (e.g., Ac-L-Leu: 10.68 ± 5.52 pmol/mL in diabetics vs. 25.35 ± 31.22 pmol/mL in healthy subjects) .
(d) PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid)
  • Structure : A pyrazine-carboxylic acid derivative with a pyrrolidine-substituted phenylcarbamoyl group.
  • Activity : Exhibits antibacterial properties against Vibrio cholerae at 25 µM (IC₅₀) without affecting bacterial growth kinetics .

Key Comparative Data

Compound Core Structure Bioactivity (Key Metrics) Application Reference
N-(Phenylcarbamoyl)-L-alanyl-L-leucine Dipeptide + phenylcarbamoyl Limited direct data Inferred: Therapeutic/Diagnostic N/A
N-(Phenylcarbamoyl)benzamide Benzamide IC₈₀ = 0.8 mM (HeLa cells) Anticancer
Compound 21 Pyridine-3-sulfonamide GI₅₀ = 13.6–14.9 µM (Leukemia, Colon) Anticancer
Ac-D,L-Leu Acetylated leucine Salivary levels: 10.68 vs. 25.35 pmol/mL Diabetes diagnostics
PDCApy Pyrazine-carboxylic acid IC₅₀ = 25 µM (V. cholerae) Antibacterial

Structure-Activity Relationships (SAR)

  • Phenylcarbamoyl Modifications: Chlorine substituents (e.g., 4-chlorophenyl in Compound 21) enhance anticancer selectivity . Peptide backbone integration (as in the target compound) may improve tissue specificity or metabolic stability compared to non-peptide analogs like benzamide derivatives.
  • Core Scaffold Influence: Pyridine/pyrazine cores (Compounds 21, PDCApy) favor interactions with enzymatic targets (e.g., kinases, bacterial proteins). Dipeptide structures (target compound) could leverage amino acid transport systems for cellular uptake.

Pharmacokinetic and Toxicity Profiles

  • N-(Phenylcarbamoyl)benzamide : Low toxicity, favorable ADMET properties .

Q & A

Basic: What synthetic methodologies are employed for N-(Phenylcarbamoyl)-L-alanyl-L-leucine, and how is purity validated?

The compound is synthesized via carbodiimide-mediated coupling reactions. Benzoyl chloride reacts with L-alanyl-L-leucine under anhydrous conditions (e.g., dichloromethane) with a base catalyst (e.g., triethylamine) to form the phenylcarbamoyl derivative . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via 1H^1H-NMR (e.g., characteristic amide proton signals at δ 7.8–8.2 ppm) .

Basic: How is the cytotoxic activity of this compound evaluated in vitro?

Cytotoxicity is assessed using the MTT assay on HeLa cell lines. Cells are treated with serial dilutions (0.1–10 mM) for 48 hours, followed by absorbance measurement at 570 nm. Data are analyzed via probit regression (SPSS) to calculate IC50_{50}/IC80_{80}. For example, the compound shows an IC80_{80} of 0.8 mM, significantly lower than hydroxyurea (4.3 mM) .

Advanced: How do molecular docking and dynamics simulations elucidate its mechanism of action?

Molecular docking (Molegro Virtual Docker) identifies binding affinity to checkpoint kinase 1 (CHK1), a serine/threonine kinase regulating DNA repair. The compound’s rerank score (-72.06 kcal/mol) exceeds hydroxyurea (-32.15 kcal/mol), indicating stronger binding to CHK1’s ATP-binding pocket . Molecular dynamics (10-ns simulation) confirm stability via RMSD (<2.0 Å) and hydrogen bonding with residues like Glu85 and Lys38 .

Advanced: What ADMET properties predict its pharmacokinetic suitability?

ADMET Predictor software evaluates:

  • Absorption : Moderate intestinal permeability (logP = 1.5).
  • Metabolism : Low CYP3A4 inhibition (<15%).
  • Toxicity : Non-mutagenic (AMES test) and LD50_{50} > 2000 mg/kg (oral, rat).
    Results suggest favorable distribution and low hepatotoxicity, supporting further in vivo testing .

Advanced: How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies in IC50_{50} values may arise from:

  • Cell line variability (e.g., HeLa vs. MCF-7).
  • Assay conditions (e.g., serum concentration, incubation time).
    To standardize results, use synchronized cell cycles, validate apoptosis via Annexin V/PI staining, and cross-reference with orthogonal assays (e.g., caspase-3 activation) .

Advanced: What rationale supports combining this compound with DNA-damaging agents?

CHK1 inhibition abrogates the G2/M checkpoint, sensitizing p53-deficient cancer cells to DNA damage. Preclinical studies suggest synergism with cisplatin or radiation via increased γH2AX foci (DNA damage markers) and reduced tumor volume in xenografts .

Advanced: How are structural modifications optimized to enhance bioavailability?

Derivatives are designed to improve solubility and membrane permeability:

  • Backbone alkylation : Increases logP (e.g., methyl groups at C3).
  • Polar substituents : Carboxylic acid derivatives enhance aqueous solubility (e.g., IC50_{50} reduced by 40% with -COOH substitution).
    Quantitative structure-activity relationship (QSAR) models prioritize candidates with topological polar surface area <90 Ų .

Advanced: What experimental designs validate target engagement in vivo?

  • Pharmacodynamic markers : Measure CHK1 phosphorylation (pCHK1-S345) via Western blot in tumor biopsies.
  • PET imaging : Use 18F^{18}F-labeled analogs to track tumor uptake.
  • PK/PD modeling : Correlate plasma concentration (Cmax_{max} = 12 µM at 2 hours) with tumor growth inhibition .

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